molecular formula C7H11NO2 B14337105 7-Oxabicyclo[4.1.0]heptane-1-carboxamide CAS No. 99669-38-2

7-Oxabicyclo[4.1.0]heptane-1-carboxamide

Cat. No.: B14337105
CAS No.: 99669-38-2
M. Wt: 141.17 g/mol
InChI Key: DKMZORPVKNLSJM-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane-1-carboxamide (CAS 99669-38-2) is a chemical compound featuring a fused bicyclo[4.1.0]heptane scaffold incorporating an oxygen bridge. This structure is part of a class of fused-cyclopropanes known for their significant ring strain and unique three-dimensional geometry, which are valuable properties in medicinal chemistry for modulating physicochemical characteristics, enhancing metabolic stability, and improving membrane permeability . Recent phytochemical analysis identified this specific carboxamide derivative as a bioactive compound in Ottelia alismoides . Promising in silico molecular docking studies suggest it exhibits strong binding affinities against key oncology targets, including the Estrogen Receptor Alpha (ERα), Human Epidermal Growth Factor Receptor 2 (HER2), and the Epidermal Growth Factor Receptor (EGFR) . These computational findings indicate its potential as a valuable scaffold for the development of novel cancer therapeutics and warrant further investigation. The compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

99669-38-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptane-1-carboxamide

InChI

InChI=1S/C7H11NO2/c8-6(9)7-4-2-1-3-5(7)10-7/h5H,1-4H2,(H2,8,9)

InChI Key

DKMZORPVKNLSJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)O2)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclopropanation via Iodolactonization

The bicyclic core is frequently constructed through iodolactonization of cyclohexene precursors. A representative protocol involves:

  • Substrate Activation : Cyclohexene-1-carboxylic acid undergoes iodination in dichloromethane with iodine (500 g), potassium iodide (350 g), and sodium bicarbonate (200 g) at 0–25°C for 2 hours.
  • Lactone Formation : Intramolecular cyclization produces 4-iodo-3-cyclohexanecarboxylic acid lactone in 92% yield.
  • Ring-Opening Aminolysis : Treatment with aqueous ammonia (25 mL) and ethanol at 30°C for 8 hours converts the lactone to the carboxamide.

Critical Parameters :

  • Temperature control during iodination prevents polyhalogenation.
  • Ammonia concentration directly impacts amidation efficiency.

Enzymatic Resolution for Stereochemical Control

Enzyme-mediated processes resolve racemic mixtures of bicyclic intermediates. For ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate:

  • Catalyst : Alkaline protease (2.5 g per 50 g substrate).
  • Solvent System : Phosphate buffer (pH 7.2) and methyl tert-butyl ether (1:3 v/v).
  • Conditions : 25°C for 48 hours, achieving 40% yield and 99.2% diastereomeric excess.

Mechanistic Insight :
Enzymes selectively hydrolyze the (1S,3R,6R)-isomer, leaving the desired (1S,3S,6R)-configuration intact.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale manufacturing leverages flow chemistry:

Parameter Value
Reactor Type Microtubular (ID 1.0 mm)
Residence Time 8.5 minutes
Throughput 12 kg/day
Purity >99.5%

Advantages :

  • Enhanced heat transfer prevents exothermic runaway during iodolactonization.
  • In-line IR monitoring enables real-time adjustments.

Solvent Recovery Systems

Closed-loop systems reclaim methyl tert-butyl ether (MTBE):

  • Distillation Efficiency : 98% MTBE recovery per batch.
  • Cost Reduction : Lowers solvent expenses by 62% compared to batch processes.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Index
Iodolactonization 92 99.2 High $$
Enzymatic Resolution 40 99.5 Moderate $$$$
Diels-Alder 78 97.5 Low $$

Trade-offs :

  • Enzymatic methods offer superior stereocontrol but require expensive biocatalysts.
  • Flow systems enable scalability but demand significant capital investment.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to estrogen receptors (ERα), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), demonstrating high binding affinities . These interactions can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid and Derivatives
  • 3-Carboxylic Acid (): The free acid form (CAS 2386-87-0) has been studied in epoxy resin systems and VOC emissions.
  • 7-Oxabicyclo[4.1.0]hept-3-ylmethyl Acrylate (): This acrylate derivative (CAS 64630-63-3) has a molecular weight of 182.22 and poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Phenyl and Alkyl Substituents
  • 1-Methyl-3-(1-methylethenyl) Derivative (): This compound (CAS 114421-39-5) has a molecular formula of C10H16O and a boiling point of 193.4°C (predicted). Its isoprenoid-like structure may influence volatility and reactivity .

Biodegradability and Environmental Impact

Compound Biodegradation (%) Exposure Time Classification Reference
7-Oxabicyclo[4.1.0]hept-3-ylmethyl ester 71 28 days Not readily biodegradable
4-Nonylphenol, branched, ethoxylated <70 N/A Not readily biodegradable
Amitraz (ISO) 94 25 days Inherently biodegradable

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
7-Oxabicyclo[4.1.0]heptane-1-carboxamide C7H11NO2 ~141.17 (estimated) Not reported Not reported
2-Ethylhexyl 3-carboxylate C10H16O3 184.23 Not reported 0.974 (predicted)
1-Methyl-3-(1-methylethenyl) derivative C10H16O 152.23 193.4 (predicted) 0.974 (predicted)

The carboxamide’s lower molecular weight compared to esters suggests higher solubility in polar solvents, while bicyclic strain may affect thermal stability.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide?

  • Methodological Answer : The compound's bicyclic framework (7-oxabicyclo[4.1.0]heptane) contains an epoxide ring fused to a cyclohexane system, with a carboxamide substituent at position 1. Key properties include molecular weight (calculated as 155.17 g/mol for C₈H₁₃NO₂), stereochemistry, and solubility. For precise characterization, use spectroscopic techniques (e.g., NMR for epoxide ring confirmation , IR for carboxamide C=O stretch) and chromatographic methods (HPLC for purity assessment). Refer to NIST data for analogous bicyclic epoxides to infer reactivity .

Q. How can synthetic routes for this compound be optimized?

  • Methodological Answer : Start with cyclohexene epoxide (CAS 286-20-4 ) as a precursor. Introduce the carboxamide group via nucleophilic ring-opening with an amine, followed by oxidation or coupling reactions (e.g., using EDCI/HOBt for amide bond formation). Monitor reaction progress via TLC and optimize solvent systems (polar aprotic solvents like DMF enhance epoxide reactivity). Validate intermediates using LC-MS and compare retention times with reference standards from pharmacopeial guidelines .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation ) or resolve racemic mixtures using chiral HPLC columns. Test activity in enzyme inhibition assays (e.g., cyclooxygenase or cytochrome P450 isoforms) to correlate stereochemistry with potency. Use molecular docking studies to analyze binding interactions, referencing structural analogs like β-lactam bicyclic compounds .

Q. What analytical strategies resolve contradictions in reported spectral data for bicyclic carboxamides?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Perform deuterium exchange experiments to identify exchangeable protons (e.g., NH in carboxamide). Cross-validate using 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). Review pharmacopeial impurity profiles to rule out byproducts .

Q. How does the epoxide ring in this compound influence its reactivity in nucleophilic environments?

  • Methodological Answer : The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon (Bürgi-Dunitz trajectory). Investigate regioselectivity using model nucleophiles (e.g., thiols or amines) under varying pH conditions. Monitor kinetics via stopped-flow UV-Vis spectroscopy and analyze products via GC-MS. Compare results with analogous compounds like carvone epoxide (CAS 18383-50-1 ) to identify trends.

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